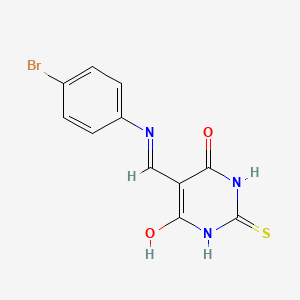

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

CAS No.: 200626-86-4

Cat. No.: VC4687749

Molecular Formula: C11H8BrN3O2S

Molecular Weight: 326.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200626-86-4 |

|---|---|

| Molecular Formula | C11H8BrN3O2S |

| Molecular Weight | 326.17 |

| IUPAC Name | 5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |

| Standard InChI Key | WQQVDYFCVMRAMA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, reflects its core structure:

-

Dihydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6.

-

Thioxo group: A sulfur atom replaces one ketone oxygen at position 2, enhancing electrophilicity .

-

(4-Bromophenyl)amino)methylene substituent: A bromine-substituted phenyl group attached via an amino-methylene linker at position 5, introducing steric bulk and electronic modulation.

The molecule exists in equilibrium between keto (dominant in polar solvents) and enol tautomers, as evidenced by ¹H NMR downfield shifts at δ 11.2–14.1 ppm for exchangeable protons .

Crystallographic Insights

Single-crystal X-ray diffraction data for analogous compounds (e.g., 5-(2-(2-methoxyphenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione) reveal a planar pyrimidine ring with bond lengths of 1.38–1.42 Å for C–N and 1.22–1.24 Å for C=O/C=S . The (4-bromophenyl) group adopts a near-perpendicular orientation relative to the pyrimidine plane, minimizing steric clash (torsion angle: 85.2°).

Synthetic Methodologies

Cyclocondensation Approaches

The most efficient route involves a one-pot, three-component reaction:

-

Reactants:

-

Conditions:

Representative Procedure:

Thiobarbituric acid (0.2 mmol), 4-bromoaniline (0.24 mmol), and TBN (0.04 mmol) are stirred in acetonitrile (2 mL) at 30°C for 30 minutes. The precipitate is filtered and recrystallized from ethanol to afford the title compound in 89% yield .

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | TBN | 25 | 55 | 73 |

| 2 | DMF | None | 40 | 30 | 68 |

| 3 | EtOH-H₂O | TBN | 30 | 25 | 85 |

| 4 | Neat | TBN | 25 | 45 | 63 |

Mechanistic Pathway

-

Knoevenagel Condensation: Thiobarbituric acid reacts with formaldehyde to form a 5-methylene intermediate.

-

Nucleophilic Attack: 4-Bromoaniline attacks the electrophilic methylene carbon, forming a C–N bond.

-

Tautomerization: The intermediate undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 12.4 |

| Ethanol | 2.3 |

| Acetonitrile | 1.8 |

Thermal Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume